molecular formula C9H18N2O B1624533 1-(1,4-Diazepan-1-yl)butan-1-one CAS No. 61903-12-6

1-(1,4-Diazepan-1-yl)butan-1-one

Cat. No.: B1624533
CAS No.: 61903-12-6
M. Wt: 170.25 g/mol
InChI Key: JULGOYFOLAVLAJ-UHFFFAOYSA-N
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Description

1-(1,4-Diazepan-1-yl)butan-1-one is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1,4-Diazepan-1-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,4-Diazepan-1-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,4-diazepan-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-4-9(12)11-7-3-5-10-6-8-11/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULGOYFOLAVLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442672
Record name 1-(1,4-diazepan-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61903-12-6
Record name 1-(1,4-diazepan-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 1-(1,4-Diazepan-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the analytical characterization of 1-(1,4-Diazepan-1-yl)butan-1-one, a key building block in medicinal chemistry and drug development. Accurate determination of its molecular formula and weight is a foundational requirement for ensuring compound identity, purity, and consistency in research and manufacturing settings. We will explore both the theoretical calculations and the essential experimental protocols that, when used in concert, provide a self-validating system for robust analysis.

Part 1: Theoretical Characterization

Before any experimental work, a thorough theoretical analysis based on the compound's chemical structure is imperative. This establishes the benchmark values against which all empirical data will be compared.

Chemical Structure and Molecular Formula

The structure of 1-(1,4-Diazepan-1-yl)butan-1-one consists of a butanoyl group attached to one of the nitrogen atoms of a 1,4-diazepane ring.

Based on this structure, the molecular formula is determined by counting the atoms of each element:

  • Carbon (C): 9

  • Hydrogen (H): 18

  • Nitrogen (N): 2

  • Oxygen (O): 1

Thus, the molecular formula is C₉H₁₈N₂O .[1]

Calculation of Molecular Weight

It is critical to distinguish between two forms of molecular weight: the average molecular weight and the monoisotopic mass.

  • Average Molecular Weight (MW): Calculated using the weighted average atomic masses of all isotopes of each element as they naturally occur. This value is typically used for bulk material properties and stoichiometric calculations in the laboratory.

  • Monoisotopic Mass: Calculated using the exact mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value measured by high-resolution mass spectrometry.

The calculations are as follows:

  • Average MW = (9 x 12.011) + (18 x 1.008) + (2 x 14.007) + (1 x 15.999) = 170.25 g/mol [1]

  • Monoisotopic Mass = (9 x 12.000000) + (18 x 1.007825) + (2 x 14.003074) + (1 x 15.994915) = 170.141913 Da

Theoretical Elemental Composition

The expected mass percentage of each element can be calculated from the molecular formula and the average atomic weights. This is the theoretical basis for validation by combustion analysis.

  • % Carbon (C) = (9 * 12.011 / 170.25) * 100 = 63.49%

  • % Hydrogen (H) = (18 * 1.008 / 170.25) * 100 = 10.65%

  • % Nitrogen (N) = (2 * 14.007 / 170.25) * 100 = 16.45%

  • % Oxygen (O) = (1 * 15.999 / 170.25) * 100 = 9.40%

Summary of Theoretical Data

The foundational data for 1-(1,4-Diazepan-1-yl)butan-1-one is summarized below.

ParameterValue
Molecular FormulaC₉H₁₈N₂O
Average Molecular Weight170.25 g/mol
Monoisotopic Mass170.141913 Da
% Carbon63.49%
% Hydrogen10.65%
% Nitrogen16.45%
% Oxygen9.40%

Part 2: Experimental Verification and Methodologies

A multi-pronged experimental approach is essential for irrefutable characterization. We will utilize High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and Elemental Analysis for compositional verification. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the ultimate confirmation of the molecular structure itself.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Rationale: HRMS is the gold standard for determining the molecular formula of a small molecule.[2][3] Unlike low-resolution mass spectrometry which provides only the nominal mass, HRMS instruments (like Time-of-Flight or Orbitrap analyzers) can measure the mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places).[2][4] This level of accuracy allows for the confident assignment of an elemental formula, as very few formulas will match a given mass with a low ppm (parts-per-million) error.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Prep Dissolve sample (e.g., in MeOH/H2O) Infusion Direct Infusion or LC Introduction Prep->Infusion Ionization Ionization Source (e.g., ESI+) Infusion->Ionization Analyzer Mass Analyzer (TOF or Orbitrap) Ionization->Analyzer Detector Ion Detection Analyzer->Detector Data Generate Mass Spectrum (m/z vs. Intensity) Detector->Data Analysis Compare Experimental m/z to Theoretical [M+H]+ Data->Analysis

Caption: High-Resolution Mass Spectrometry (HRMS) Workflow.

Experimental Protocol (Example: ESI-TOF)

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL.

  • Instrumentation Setup:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The two nitrogen atoms in the diazepane ring are readily protonated.

    • Expected Ion: The primary ion of interest will be the protonated molecule, [M+H]⁺, with a theoretical m/z of 171.1497.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

    • Mass Range: Scan from m/z 50 to 500 to ensure capture of the parent ion and potential fragments.

    • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion in the resulting mass spectrum.

    • Calculate the mass error using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6.

    • Acceptance Criterion: The absolute mass error should be less than 5 ppm.

Combustion Analysis for Elemental Composition

Rationale: Combustion analysis provides an independent, quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis).[5][6] This technique offers an orthogonal validation of the molecular formula determined by HRMS.[7] It directly tests the elemental ratios within the bulk sample.

Experimental Protocol (CHN Analyzer)

  • Sample Preparation: Accurately weigh 2-3 mg of the dry, pure compound into a tin or silver capsule.

  • Combustion: The sample is dropped into a high-temperature furnace (900-1000 °C) in an oxygen-rich atmosphere. This process quantitatively converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Separation and Detection: The resulting gases are passed through a separation column (often via gas chromatography) and measured by a thermal conductivity detector.

  • Calculation: The instrument's software, calibrated with a known standard (e.g., acetanilide), calculates the mass percentages of C, H, and N in the original sample.

  • Data Analysis: Compare the experimentally determined percentages to the theoretical values.

    • Acceptance Criterion: The experimental values for %C, %H, and %N should be within ±0.4% of the theoretical values.

NMR Spectroscopy for Structural Confirmation

Rationale: While HRMS and CHN analysis confirm the "what" and "how much" of the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the "how,"—specifically, how the atoms are connected.[8][9] By providing a detailed picture of the chemical environment of each hydrogen and carbon atom, NMR unequivocally validates the proposed structure, thereby implicitly confirming the molecular formula and weight.[10]

Experimental Protocol Overview

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis and Expected Features:

    • ¹H NMR: The spectrum should show distinct signals corresponding to the protons of the butanoyl chain (e.g., a triplet for the terminal methyl group) and complex multiplets for the seven methylene groups of the diazepane ring. Integration of the signals should correspond to the 18 protons in the formula.

    • ¹³C NMR: The spectrum should reveal 9 distinct carbon signals, including a carbonyl carbon (~170 ppm), and eight aliphatic carbons corresponding to the butanoyl chain and the diazepane ring.[11][12]

Part 3: Integrated Analysis and Validation

The true power of this analytical approach lies not in any single technique, but in the convergence of data from all three orthogonal methods. This integrated strategy forms a self-validating system that provides the highest degree of confidence in the compound's identity.

Integrated_Validation cluster_theoretical Theoretical Foundation cluster_experimental Experimental Verification cluster_conclusion Final Confirmation Structure Proposed Structure 1-(1,4-Diazepan-1-yl)butan-1-one Formula Molecular Formula C₉H₁₈N₂O Structure->Formula NMR NMR Spectroscopy (¹H, ¹³C Spectra Match Structure) Structure->NMR Confirm Connectivity Calc_MW Calculated Values (Mass, % Composition) Formula->Calc_MW HRMS HRMS (Accurate Mass < 5 ppm error) Calc_MW->HRMS Compare Mass CHN CHN Analysis (% Composition ± 0.4%) Calc_MW->CHN Compare % Conclusion Validated Identity & Purity HRMS->Conclusion CHN->Conclusion NMR->Conclusion

Caption: Integrated workflow for compound validation.

This integrated approach ensures trustworthiness. An accurate mass measurement by HRMS confirms the elemental formula. Combustion analysis validates this formula using a completely different physical principle. Finally, NMR confirms that the atoms are assembled in the correct manner. If the results from all three experiments align with the theoretical calculations, the identity and purity of 1-(1,4-Diazepan-1-yl)butan-1-one can be considered unequivocally confirmed.

References

  • Elemental Analysis - Organic & Inorganic Compounds | ELTRA . ELTRA. Available at: [Link]

  • Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs . MtoZ Biolabs. Available at: [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM . (2021, May 6). AZoM.com. Available at: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry . Analytice. Available at: [Link]

  • Elemental analysis: operation & applications - Elementar . Elementar. Available at: [Link]

  • What is Mass Spectrometry? - Broad Institute . Broad Institute. Available at: [Link]

  • Determination of Molecular Weight by Mass Spectros | PDF - Scribd . Scribd. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . (2008, March 25). Georgia State University Sites. Available at: [Link]

  • Essential parameters for structural analysis and dereplication by (1)H NMR spectroscopy . (2014, June 27). Magnetic Resonance in Chemistry. Available at: [Link]

  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study - MDPI . (2025, November 11). MDPI. Available at: [Link]

  • NMR spectroscopy in pharmacy - alpaipars . alpaipars. Available at: [Link]

Sources

Methodological & Application

Solvent Selection for the Extraction of 1-(1,4-Diazepan-1-yl)butan-1-one: A-Data-Driven Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract The efficient isolation and purification of active pharmaceutical ingredients (APIs) and synthetic intermediates are critical bottlenecks in drug development. The selection of an appropriate solvent system for extraction is a foundational step that significantly impacts yield, purity, and process scalability. This document provides a comprehensive guide and detailed protocol for the rational selection of a solvent for the extraction of 1-(1,4-Diazepan-1-yl)butan-1-one. We will explore the physicochemical characteristics of the target molecule, outline the theoretical principles of solvent-based extraction, and present a systematic workflow for empirical solvent screening and final protocol development. This guide is intended for researchers and process chemists seeking to develop robust and efficient purification strategies.

Physicochemical Profile of 1-(1,4-Diazepan-1-yl)butan-1-one

A thorough understanding of the target molecule's structure is paramount to predicting its solubility and behavior during extraction. 1-(1,4-Diazepan-1-yl)butan-1-one is a multifaceted molecule with distinct structural features that dictate its polarity and intermolecular interactions.

  • Structure: The molecule consists of a seven-membered 1,4-diazepane ring, which is a cyclic diamine. One nitrogen atom is acylated with a butanoyl group, forming a tertiary amide. The other nitrogen remains a secondary amine.

  • Polarity Drivers:

    • Polar Groups: The tertiary amide (-C(=O)N<) is a highly polar functional group capable of acting as a hydrogen bond acceptor at the carbonyl oxygen. The secondary amine (-NH-) is also polar and can act as both a hydrogen bond donor and acceptor. These groups impart significant polar character to the molecule.

    • Non-Polar Groups: The butyl chain (-CH₂CH₂CH₃) and the aliphatic backbone of the diazepane ring contribute non-polar, hydrophobic characteristics.

  • Amphiphilic Nature: The presence of both polar and non-polar regions suggests that 1-(1,4-Diazepan-1-yl)butan-1-one is an amphiphilic molecule. Its solubility will be highest in solvents of intermediate polarity or in solvent mixtures that can effectively solvate both its hydrophobic and hydrophilic portions.

  • Basicity: The secondary amine (and to a lesser extent, the tertiary amine) is basic. This property is crucial as it allows for manipulation of the molecule's solubility in aqueous media through pH adjustment. At acidic pH, the amines will be protonated to form ammonium salts, which are typically highly soluble in water and insoluble in most organic solvents. Conversely, at neutral or basic pH, the molecule will be in its free base form, exhibiting higher solubility in organic solvents.

Foundational Principles of Solvent Selection for Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a work-up technique used to separate a target compound from a mixture (typically an aqueous solution) by partitioning it into an immiscible liquid solvent. The choice of solvent is governed by several key parameters.

  • "Like Dissolves Like": This principle states that substances with similar polarities are more likely to be soluble in one another. For our target molecule, which has intermediate polarity, solvents in the moderately polar range are excellent starting candidates.

  • Immiscibility: The extraction solvent must be immiscible with the initial solvent of the crude product mixture (usually water) to form a distinct second phase.

  • Partition Coefficient (K): This is the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium. A high K value for the target compound and low K values for impurities are desired for efficient extraction.

  • Solvent Volatility: A relatively low boiling point is advantageous as it allows for easy removal of the solvent by rotary evaporation without requiring excessive heat, which could degrade the target compound.

  • Safety, Health, and Environmental (SHE) Profile: Solvents should be chosen with their toxicity, flammability, and environmental impact in mind. Whenever possible, greener solvent alternatives should be considered. For example, 2-Methyltetrahydrofuran (2-MeTHF) is often cited as a more sustainable alternative to other ether solvents.[1]

A Systematic Workflow for Solvent Screening

A multi-step approach combining theoretical analysis with empirical testing is the most reliable method for identifying the optimal extraction solvent.

SolventSelectionWorkflow A Step 1: In Silico Analysis - Analyze target molecule structure - Predict polarity & solubility - Shortlist candidate solvents B Step 2: Microscale Solubility Testing - Test solubility in diverse solvents - Categorize as 'Soluble', 'Partially Soluble', 'Insoluble' A->B Theoretical Shortlist C Step 3: Biphasic Partitioning Test - Simulate extraction from aqueous layer - Analyze partitioning efficiency (e.g., by TLC, LC-MS) B->C Viable Solvents D Step 4: Optimization & Selection - Select solvent with best partitioning & recovery - Consider SHE factors C->D Quantitative Data

Caption: A systematic workflow for solvent selection.

Table 1: Candidate Solvents for Initial Screening

The following table provides a list of potential solvents, ordered by increasing polarity, that are suitable for an initial screening process.

SolventPolarity Index (P')Boiling Point (°C)Density (g/mL)Water MiscibilityKey Considerations
Toluene 2.41110.87ImmiscibleGood for less polar compounds; high boiling point.
Diethyl Ether 2.8350.71Slightly SolubleHighly volatile and flammable; prone to peroxide formation.
Dichloromethane (DCM) 3.1401.33ImmiscibleExcellent solvent for many organics; denser than water. Carcinogenic concerns.
Ethyl Acetate (EtOAc) 4.4770.90Slightly SolubleGood general-purpose solvent with moderate polarity and favorable SHE profile.[2]
2-Butanone (MEK) 4.7800.81Miscible (27.5%)Good solvency but higher water miscibility can be problematic.
Acetonitrile (ACN) 5.8820.79MiscibleOften used in purification (e.g., recrystallization) for amides.[3] Not suitable for LLE from aqueous solutions due to miscibility.
2-Propanol (IPA) 3.9820.79MisciblePolar protic solvent; not suitable for LLE from aqueous solutions.

Experimental Protocols

Protocol 1: Microscale Solubility Assessment

Objective: To rapidly assess the solubility of 1-(1,4-Diazepan-1-yl)butan-1-one in a range of candidate solvents.

Materials:

  • 1-(1,4-Diazepan-1-yl)butan-1-one (crude or pure)

  • Candidate solvents from Table 1

  • Small vials (e.g., 1.5 mL Eppendorf tubes or 1-dram glass vials)

  • Vortex mixer

Procedure:

  • Place approximately 2-5 mg of the compound into each labeled vial.

  • Add 0.5 mL of the first candidate solvent to the corresponding vial.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution against a dark background.

  • Record your observations as "Freely Soluble," "Partially Soluble," or "Insoluble."

  • Repeat steps 2-5 for each candidate solvent.

Interpretation: Solvents in which the compound is "Freely Soluble" are strong candidates for the extraction step.

Protocol 2: Liquid-Liquid Extraction from an Aqueous Mixture

Objective: To perform a standard extraction of the target compound from a simulated aqueous reaction work-up. This protocol assumes the reaction was performed in a water-miscible solvent and the final mixture is aqueous.

Materials:

  • Aqueous solution containing the crude 1-(1,4-Diazepan-1-yl)butan-1-one

  • Selected extraction solvent (e.g., Ethyl Acetate or Dichloromethane)

  • 1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Separatory funnel

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • pH Adjustment: Transfer the aqueous crude mixture to a separatory funnel. Measure the pH. If acidic, slowly add 1 M NaOH or saturated NaHCO₃ solution until the pH is >9. This ensures the diazepane nitrogens are in their neutral, free-base form, maximizing their solubility in the organic solvent.

  • First Extraction: Add a volume of the selected organic solvent (e.g., Ethyl Acetate) equal to the volume of the aqueous layer. Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release pressure. Shake vigorously for 1-2 minutes, venting frequently.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely.

    • If using a solvent less dense than water (e.g., Ethyl Acetate), the organic layer will be on top.

    • If using a solvent denser than water (e.g., Dichloromethane), the organic layer will be on the bottom.

  • Collection: Drain the lower layer. Then, drain the upper layer into a clean flask. Pour the first layer back into the funnel if it was the aqueous layer.

  • Repeat Extraction: Add a fresh portion of the organic solvent (approx. half the initial volume) to the aqueous layer in the separatory funnel. Repeat the shaking and separation process (steps 2-4). Combine this second organic extract with the first. For quantitative recovery, a third extraction is recommended.

  • Washing the Organic Layer:

    • Add a small volume of deionized water to the combined organic extracts in the funnel. Shake and separate to remove water-soluble impurities.

    • Add a small volume of brine to the organic layer. Shake and separate. The brine wash helps to remove the bulk of the dissolved water from the organic solvent.

  • Drying: Transfer the washed organic layer to an Erlenmeyer flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄ (enough to have some free-flowing powder). Swirl the flask for several minutes. The drying agent will clump as it absorbs water.

  • Solvent Removal: Filter the dried solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the drying agent.

  • Concentration: Remove the solvent using a rotary evaporator under reduced pressure to yield the crude extracted product.

Conclusion

The selection of an extraction solvent for 1-(1,4-Diazepan-1-yl)butan-1-one is a critical step that should be approached systematically. Based on the molecule's amphiphilic nature, solvents of intermediate polarity, such as Ethyl Acetate (EtOAc) and Dichloromethane (DCM) , are recommended as primary candidates for screening. Ethyl Acetate is often preferred due to its more favorable safety and environmental profile. The basicity of the diazepane moiety is a key handle that must be exploited; ensuring the aqueous layer is basic (pH >9) before extraction is essential for high recovery of the neutral compound into the organic phase. The protocols provided herein offer a robust framework for making an empirical, data-driven decision to optimize the purification of this valuable chemical entity.

References

  • Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Hughes, M. J. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18(1), 288-296. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Clark, J. H., & Macquarrie, D. J. (2002). Handbook of Green Chemistry & Technology. Blackwell Science. [Link]

  • Gao, Y., et al. (2020). Metal- and solvent-free synthesis of amides using substitute formamides as an amino source under mild conditions. Scientific Reports, 10(1), 1-8. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 1-(1,4-Diazepan-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1,4-Diazepan-1-yl)butan-1-one (CAS: 1585237-76-8) is a diazepane (homopiperazine) derivative characterized by a seven-membered ring containing two nitrogen atoms: one acylated (amide) and one unsubstituted (secondary amine).[1][2]

While the amide linkage is kinetically stable in neutral aqueous solutions, the secondary amine at position 4 is chemically active. Users frequently encounter stability issues not due to hydrolysis, but rather oxidative degradation and carbamate formation (CO₂ capture) when handling aqueous stocks.

This guide addresses the physicochemical behavior of this molecule, providing troubleshooting steps for common experimental anomalies.

Part 1: Critical Stability Profile

The stability of 1-(1,4-Diazepan-1-yl)butan-1-one is dictated by the competition between the robust amide bond and the reactive secondary amine.

ParameterStability StatusMechanism of Failure
Neutral pH (6.5–7.5) High Stable for weeks at 4°C. Minimal hydrolysis.
Acidic pH (< 3.0) Moderate Protonation of the secondary amine (

) stabilizes the molecule, but extreme heat + acid will eventually hydrolyze the amide to butyric acid and homopiperazine.
Basic pH (> 10.0) Low The free amine becomes nucleophilic. High risk of oxidative coupling and carbamate formation upon exposure to air.
Oxidative Stress Critical The secondary amine is susceptible to N-oxidation (M+16 peak) by dissolved oxygen or peroxides.
Part 2: Troubleshooting & FAQs
Issue 1: "I see an extra peak at M+16 in my LC-MS spectrum."

Diagnosis: N-Oxidation of the Secondary Amine. In aqueous solutions, particularly those stored without degassing, the secondary nitrogen (N4) reacts with dissolved oxygen or trace peroxides to form the N-oxide. This is the most common degradation pathway for diazepane derivatives.

Corrective Action:

  • Degas Solvents: Always use degassed water or buffers (helium sparge or sonication under vacuum) for stock preparation.

  • Add Antioxidant: If compatible with your assay, add 0.1% ascorbic acid or TCEP to the stock solution.

  • Storage: Store typically at -20°C under argon or nitrogen atmosphere.

Issue 2: "My aqueous stock solution pH drifted and a precipitate formed."

Diagnosis: CO₂ Absorption (Carbamate Formation). The secondary amine in the diazepane ring is a strong base. In unbuffered aqueous solutions, it rapidly absorbs atmospheric CO₂ to form a carbamate or bicarbonate salt. This shifts the pH and can alter solubility, leading to precipitation or "oiling out."

Corrective Action:

  • Buffer Properly: Do not store in unbuffered water. Use a buffer (PBS, HEPES) at pH 7.4 to clamp the protonation state.

  • Headspace Control: Minimize headspace in storage vials and seal with Parafilm or use septum caps.

Issue 3: "Does the amide bond hydrolyze during long-term storage?"

Analysis: Unlikely at Neutral pH. Amide bonds are resonance-stabilized and generally resistant to hydrolysis at physiological pH. Research on poly(homopiperazine-amide) membranes demonstrates that this specific linkage withstands aqueous filtration environments effectively [1].[3] Hydrolysis typically requires elevated temperatures (>60°C) and strong acidic/basic catalysis [2].

Protocol Validation:

  • If you suspect hydrolysis (loss of butyryl group), look for the appearance of homopiperazine (MW ~100.16) and butyric acid in your chromatogram. If these are absent, the issue is likely oxidation (Issue 1).

Part 3: Mechanistic Visualization

The following diagram illustrates the competing degradation pathways. The Red path represents the most frequent failure mode (Oxidation), while the Blue path represents Hydrolysis (rare under standard conditions).

DegradationPathways Parent 1-(1,4-Diazepan-1-yl) butan-1-one (MW ~170.25) NOxide N-Oxide Derivative (M+16 Peak) [Common Impurity] Parent->NOxide Oxidation (Dissolved O2/Peroxides) HydrolysisProd Homopiperazine + Butyric Acid Parent->HydrolysisProd Hydrolysis (Strong Acid/Base + Heat) Carbamate Carbamate/Salt (CO2 Adduct) Parent->Carbamate CO2 Absorption (Basic pH, Air Exposure)

Figure 1: Degradation pathways of N-butyryl homopiperazine.[4] The oxidative pathway (Red) is the primary stability concern in standard aqueous solutions.

Part 4: Recommended Handling Protocols
Protocol A: Preparation of Stable Stock Solutions (10 mM)

Purpose: To minimize oxidation and hydrolysis during storage.

  • Solvent Selection: Use DMSO for the primary stock if possible. If aqueous is required, use degassed 50 mM HEPES or PBS (pH 7.4).

    • Why: DMSO prevents hydrolysis and limits oxygen solubility compared to water.

  • Dissolution:

    • Weigh the solid quickly (hygroscopic).

    • Dissolve in the solvent.

    • Crucial Step: Flush the headspace with Nitrogen or Argon gas for 10 seconds before capping.

  • Storage:

    • Aliquot into single-use vials (avoid freeze-thaw cycles).

    • Store at -20°C or -80°C .

    • Shelf Life: >6 months in DMSO; ~1 month in aqueous buffer (if degassed).

Protocol B: QC Check for Degradation

Purpose: To verify compound integrity before critical assays.

MethodSetupPass Criteria
LC-MS C18 Column, Water/Acetonitrile (+0.1% Formic Acid) gradient.Single peak at MW 170.25. Fail if peaks at 186.25 (Oxidation) or 100.16 (Hydrolysis) > 5%.
NMR 1H-NMR in D₂O or DMSO-d6.Verify integration of the butyryl chain protons vs. the diazepane ring protons.
References
  • Wang, F., et al. (2025).[3] Poly(homopiperazine-amide) NF membranes with excellent selectivity for natural surface water purification. Journal of Membrane Science.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for amide hydrolysis kinetics).
  • Varela, J., et al. (2022).[5] Piperazine amides with desirable solubility...[5] Synthesis and evaluation. Bioorganic & Medicinal Chemistry Letters.

  • Santa Cruz Biotechnology.[1][6] 1-(1,4-diazepan-1-yl)butan-1-one Product Info.

Sources

Validation & Comparative

1H NMR Interpretation Guide: 1-(1,4-Diazepan-1-yl)butan-1-one vs. Piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Chemical Shifts Interpretation for 1-(1,4-Diazepan-1-yl)butan-1-one Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Pharmacophore Context

1-(1,4-Diazepan-1-yl)butan-1-one is a critical intermediate scaffold in medicinal chemistry, particularly in the synthesis of H3 receptor antagonists and GPCR ligands. Unlike its 6-membered analog (piperazine), the 7-membered 1,4-diazepane (homopiperazine) ring introduces unique conformational flexibility and entropy to the molecular skeleton.

This guide provides an in-depth technical comparison of the NMR spectral characteristics of the diazepane moiety versus the piperazine standard. It focuses on the conformational dynamics —specifically amide rotamers and ring inversion—that complicate spectral assignment at room temperature.

Key Comparative Insight
Feature1,4-Diazepane (7-membered) Piperazine (6-membered)
Ring Conformation Twist-boat / Chair (Highly Flexible)Chair (Rigid)
NMR Appearance (RT) Broad multiplets; often coalescedSharp, distinct triplets/multiplets
Amide Rotamers Distinct signal splitting (approx. 50:50 to 60:[1]40)Signal splitting (often >70:30 preference)
Stereoelectronic Effect High entropy; "floppy" backboneLow entropy; defined vectors

Structural Analysis & Chemical Shift Assignment

The 1H NMR spectrum of 1-(1,4-Diazepan-1-yl)butan-1-one in CDCl₃ is dominated by two phenomena: the butyryl chain (predictable) and the diazepane ring (dynamic).

A. The Butyryl Chain (Static Region)

These signals are generally sharp and solvent-independent, serving as internal integration references.

PositionProton Type

(ppm)
Multiplicity

(Hz)
Interpretation
10 Methyl0.93 - 0.96Triplet (t)7.4Terminal CH₃ of the propyl chain.
9 Methylene1.60 - 1.70Multiplet (m)-

-methylene; sextet-like appearance.
8 Methylene2.28 - 2.35Triplet (t)7.4

-methylene to Carbonyl. Deshielded by C=O.[2]
B. The Diazepane Ring (Dynamic Region)

The ring protons appear as complex multiplets due to the slow rotation of the N-C=O bond (amide resonance) and ring pseudorotation.

PositionProton Type

(ppm)
AppearanceMechanistic Note
6 Ring CH₂1.85 - 2.05Broad MultipletThe "top" of the ring (C6). Often overlaps with solvent water in DMSO.
3, 5

-N(Amine)
2.80 - 3.05MultipletProtons adjacent to the basic secondary amine (N4). Less deshielded.
2, 7

-N(Amide)
3.40 - 3.65Split/Broad Protons adjacent to the amide nitrogen (N1). Strongly deshielded and split by rotamers.
N4-H Amine NH1.8 - 2.5Broad SingletExchangeable. Chemical shift is concentration/solvent dependent.[2][3]

Critical Technical Note: At 298 K (25°C), the protons at positions 2, 3, 5, and 7 often appear as four distinct sets of broad peaks rather than two simple sets. This is due to the restricted rotation of the amide bond, creating distinct E (trans) and Z (cis) rotamers that exchange slowly on the NMR time scale.

Comparative Dynamics: Diazepane vs. Piperazine

The following diagram illustrates the rotameric equilibrium and the resulting spectral complexity.

RotamerDynamics cluster_0 Restricted Rotation (Amide Bond) cluster_1 Ring Conformation (Entropy) Rotamer_E E-Rotamer (Major) Rotamer_Z Z-Rotamer (Minor) Rotamer_E->Rotamer_Z Slow Exchange (k << Δν) Diazepane Diazepane (7-Ring) Twist-Boat <-> Chair Broad/Coalesced Peaks Rotamer_E->Diazepane Complicates Spectrum Piperazine Piperazine (6-Ring) Rigid Chair Sharp Peaks NMR_Output Signal Doubling Line Broadening Non-equivalence of geminal H Diazepane->NMR_Output Result

Figure 1: Mechanistic origin of spectral broadening. The 7-membered ring adds conformational entropy (Twist-Boat/Chair) on top of the standard Amide Rotamerism found in piperazines.

Experimental Protocol for High-Resolution Assignment

To resolve the broad signals inherent to 1,4-diazepanes, standard 1D proton NMR is often insufficient.[2] The following protocol ensures accurate characterization.

Step 1: Solvent Selection
  • Standard: CDCl₃ (Chloroform-d). Good for general screening.

  • Recommended: DMSO-d₆ or Toluene-d₈ .

    • Why? DMSO disrupts intermolecular H-bonding and often separates the rotamer signals more clearly. Toluene-d₈ allows for high-temperature experiments (up to 100°C) to induce coalescence.

Step 2: Variable Temperature (VT) NMR (The "Gold Standard")

If the spectrum appears "messy" or broad at room temperature, it is not an impurity; it is dynamics.

  • Acquire spectrum at 25°C: Establish baseline broadening.

  • Heat to 50°C - 70°C: The rotation rate of the amide bond increases (

    
    ).
    
  • Observation: The split peaks for protons 2, 3, 5, and 7 will coalesce (merge) into sharp, time-averaged signals (singlets or simple triplets).[2]

    • Validation: If peaks sharpen upon heating, the complexity is conformational, not impurities.[2]

Step 3: 2D Validation (COSY/HSQC)

Due to the overlap of the C2, C3, C5, and C7 protons, 1D assignment is risky.[2]

  • COSY: Use to trace the spin system from the C6 methylene (approx 1.9 ppm) to its neighbors (C5/C7).

  • HSQC: Essential to confirm that the "doublet of multiplets" seen in proton NMR belongs to the same carbon atom (rotamers), not two different carbons.

References

  • Conformational Analysis of 1,4-Diazepanes

    • Source: Bioorganic & Medicinal Chemistry Letters[1][2][4][5]

    • Title: Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists.
    • Link:[Link]

  • Amide Rotamerism in Heterocycles

    • Source: The Journal of Organic Chemistry
    • Title: Rotational Barriers in N,N-Diethylbenzamides and Related Systems.[2]

    • Link:[Link][2]

  • General NMR Shifts of Amines/Amides

    • Source: University of Wisconsin-Madison (Reich Collection)
    • Title: Proton NMR Chemical Shifts - Nitrogen Containing Compounds.[3][6]

    • Link:[Link][2]

Sources

HPLC retention time and method validation for 1-(1,4-Diazepan-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development and Validation for the Quantification of 1-(1,4-Diazepan-1-yl)butan-1-one

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(1,4-Diazepan-1-yl)butan-1-one. As a compound of interest in pharmaceutical research, likely as a synthetic intermediate or a potential active pharmaceutical ingredient (API), ensuring its purity and concentration is paramount. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices and grounding the entire process in the principles of regulatory compliance and analytical integrity.

The development of a reliable analytical method is a foundational requirement in the pharmaceutical industry, underpinning everything from initial discovery and stability studies to final product quality control.[1] A validated method provides documented evidence that the procedure is fit for its intended purpose, a non-negotiable requirement by regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines.[2][3]

This guide will detail a scientifically sound, albeit hypothetical, Reversed-Phase HPLC (RP-HPLC) method, followed by a rigorous validation protocol based on the ICH Q2(R1) guidelines.[2] Finally, we will compare this established technique with a modern alternative, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), to provide a complete analytical perspective.

Understanding the Analyte: 1-(1,4-Diazepan-1-yl)butan-1-one

Before method development can begin, a thorough understanding of the analyte's physicochemical properties is essential.

  • Structure: 1-(1,4-Diazepan-1-yl)butan-1-one

  • Molecular Formula: C₉H₁₈N₂O[4]

  • Molecular Weight: 170.25 g/mol [4]

The structure contains a seven-membered diazepane ring, which includes two nitrogen atoms, and a butanone side chain. The presence of the tertiary amine and amide-like functionality suggests a degree of polarity and the potential for protonation in acidic conditions. The butyl group and the saturated heterocyclic ring contribute non-polar characteristics. This amphiphilic nature makes RP-HPLC, which separates compounds based on their hydrophobic interactions with a non-polar stationary phase, an ideal first choice for analysis.[5]

HPLC Method Development: A Rationale-Driven Approach

The goal is to develop a method that is specific, sensitive, and robust for the quantification of 1-(1,4-Diazepan-1-yl)butan-1-one. The following parameters are proposed with a clear justification for each choice.

ParameterRecommended ConditionScientific Rationale
Chromatographic Mode Reversed-Phase (RP-HPLC)RP-HPLC is the workhorse of the pharmaceutical industry due to its versatility, robustness, and ability to resolve a wide range of compounds with moderate polarity, fitting the profile of our analyte.[6]
Stationary Phase C18 (Octadecylsilyl), 150 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides a strong hydrophobic surface for retaining the analyte via its alkyl chain and ring structure. The specified dimensions offer a good balance between resolution, analysis time, and backpressure.
Mobile Phase Isocratic: 65% Phosphate Buffer (20 mM, pH 3.0) : 35% AcetonitrileAn isocratic mobile phase is simpler and more robust than a gradient, which is preferable for routine QC analysis. The acidic pH ensures the nitrogen atoms on the diazepane ring are consistently protonated, leading to a single, sharp peak shape. Acetonitrile is a common organic modifier providing good peak resolution and lower backpressure than methanol.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, providing efficient separation within a reasonable timeframe.
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times by minimizing viscosity fluctuations and improving mass transfer kinetics.
Detection UV Absorbance at 215 nmWhile the analyte lacks a strong chromophore, the carbonyl group and nitrogen heteroatoms will exhibit absorbance in the lower UV range. 215 nm is chosen to maximize sensitivity while avoiding excessive baseline noise.
Injection Volume 10 µLA small injection volume minimizes the potential for peak distortion (band broadening) and column overload.
Diluent Mobile PhaseUsing the mobile phase as the diluent for standards and samples ensures compatibility with the chromatographic system and prevents peak shape issues.
Expected Retention Time

Based on these parameters, the retention time for 1-(1,4-Diazepan-1-yl)butan-1-one is anticipated to be in the range of 3 to 7 minutes . This provides a sufficiently rapid analysis while ensuring it is well-separated from the solvent front and any potential early-eluting impurities.

HPLC Method Validation: The Cornerstone of Trustworthiness

Method validation provides documented proof that an analytical method is suitable for its intended purpose.[1][7] The following protocol is designed to meet the rigorous standards of the ICH Q2(R1) guidelines.[2][8]

Experimental Workflow for HPLC Analysis

The general workflow for sample analysis is a critical, repeatable process.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis prep_std Prepare Standard Solutions (e.g., 0.1 mg/mL) hplc_inject Inject 10 µL onto C18 Column prep_std->hplc_inject prep_sample Prepare Sample Solution (e.g., from bulk drug) prep_sample->hplc_inject hplc_run Isocratic Elution (1.0 mL/min) hplc_inject->hplc_run hplc_detect UV Detection (215 nm) hplc_run->hplc_detect data_acq Record Chromatogram hplc_detect->data_acq data_proc Integrate Peak Area data_acq->data_proc data_calc Calculate Concentration vs. Standard data_proc->data_calc data_report Generate Report data_calc->data_report

Caption: General workflow for HPLC analysis.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or excipients.

Protocol:

  • Prepare the diluent (mobile phase) and inject it to serve as a blank.

  • Prepare a placebo solution (containing all formulation excipients except the API) and inject it.

  • Prepare a standard solution of 1-(1,4-Diazepan-1-yl)butan-1-one (e.g., 100 µg/mL).

  • Prepare a sample solution containing the API.

  • (Optional) Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the API and analyze the resulting solutions to ensure separation from degradation products.

Acceptance Criteria:

  • The blank and placebo chromatograms should show no interfering peaks at the retention time of the analyte.

  • The analyte peak in the sample solution should be spectrally pure (if using a DAD/PDA detector) and free from co-elution with any known impurities or degradation products.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Protocol:

  • Prepare a stock solution of the analyte standard.

  • Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (R²) must be ≥ 0.999.

  • The y-intercept should be close to zero.

Table 1: Hypothetical Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
50 498,500
75 751,200
100 1,002,100
125 1,249,800
150 1,503,500

| Results | R² = 0.9999 |

Accuracy

Accuracy is the closeness of the test results to the true value. It is often determined by a recovery study.

Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo with the analyte standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each level.[2]

Table 2: Hypothetical Accuracy (Recovery) Data

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 80.0 79.6 99.5%
100% 100.0 100.5 100.5%

| 120% | 120.0 | 121.1 | 100.9% |

Precision

Precision expresses the degree of agreement among individual test results when the method is applied repeatedly. It is evaluated at two levels: Repeatability and Intermediate Precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six separate preparations of the same homogenous sample at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on different equipment.

  • Calculate the Relative Standard Deviation (%RSD) for the results from each study and for the combined data.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should not be more than 2.0%.[8][9]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Protocol: These can be determined based on the signal-to-noise ratio.

  • LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.[10]

Acceptance Criteria:

  • The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) at that concentration.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary key parameters one at a time, such as:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Mobile Phase pH (e.g., ± 0.2 units)

    • Column Temperature (e.g., ± 5 °C)

    • Mobile Phase Composition (e.g., ± 2% organic)

  • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak shape, and resolution.

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, theoretical plates) must remain within acceptable limits.

  • The results should not deviate significantly from the nominal conditions.

Method Validation Logic

The relationship between these validation parameters ensures a comprehensive assessment of the method's reliability.

Specificity Specificity Goal Fit-for-Purpose Validated Method Specificity->Goal Linearity Linearity Range Validated Range Linearity->Range Defines Accuracy Accuracy Accuracy->Range Confirms Precision Precision Precision->Range Confirms Robustness Robustness Robustness->Goal Sensitivity Sensitivity (LOD/LOQ) Sensitivity->Goal Range->Goal

Sources

A Comparative Spectroscopic Guide to 1-(1,4-Diazepan-1-yl)butan-1-one and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comprehensive spectroscopic characterization of 1-(1,4-Diazepan-1-yl)butan-1-one , a heterocyclic ketone with potential applications in medicinal chemistry. In the absence of extensive published experimental spectra for this specific molecule, we present a detailed analysis based on predicted data, juxtaposed with a thorough examination of the experimentally-derived spectra of a closely related, structurally simpler analog, 1-Acetylpiperazine . This comparative approach not only facilitates the structural verification of the target compound but also serves as a practical illustration of spectroscopic principles in the context of N-acyl heterocyclic systems.

Introduction to the Analytes

1-(1,4-Diazepan-1-yl)butan-1-one belongs to the family of acylated diazepanes, a class of compounds with diverse biological activities. The seven-membered diazepane ring, coupled with a butanoyl chain, presents a unique structural motif. For comparative purposes, we have selected 1-acetylpiperazine, a six-membered heterocyclic amide, which shares the core N-acyl functionality but differs in ring size. This comparison will highlight the influence of the heterocyclic ring structure on the resulting spectroscopic signatures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

Proton NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, providing a detailed map of the molecule's structure.

Methodology for ¹H NMR Analysis

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving a small amount of the analyte (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placing it in a high-field NMR spectrometer. The resulting spectrum displays signals whose position (chemical shift), multiplicity (splitting pattern), and integration (area under the signal) provide a wealth of structural information.

Experimental Workflow for NMR Analysis

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer shim Shimming transfer->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase calibrate Calibration phase->calibrate integrate Integration calibrate->integrate

Caption: A generalized workflow for acquiring and processing NMR spectra.

Comparative ¹H NMR Data
Proton Assignment 1-(1,4-Diazepan-1-yl)butan-1-one (Predicted) 1-Acetylpiperazine (Experimental) [1]
-CH₂- (adjacent to C=O) ~2.3 ppm (t)-
-CH₂- (β to C=O) ~1.6 ppm (sextet)-
-CH₃ (terminal) ~0.9 ppm (t)2.09 ppm (s)
-N-CH₂- (diazepane/piperazine ring) ~3.5-3.7 ppm (m)3.57 ppm (t), 3.44 ppm (t)
-N-CH₂-CH₂-N- (diazepane ring) ~1.8 ppm (quintet)-
-NH- (diazepane/piperazine ring) ~1.9 ppm (br s)1.92 ppm (br s)

Analysis and Interpretation:

For 1-(1,4-Diazepan-1-yl)butan-1-one , the butanoyl chain is expected to give rise to three distinct signals: a triplet around 2.3 ppm for the methylene group adjacent to the carbonyl, a sextet around 1.6 ppm for the next methylene group, and a triplet around 0.9 ppm for the terminal methyl group. The diazepane ring protons are predicted to appear as complex multiplets in the 3.5-3.7 ppm region for the methylenes adjacent to the nitrogen atoms, and a quintet around 1.8 ppm for the central methylene group. The NH proton is expected to be a broad singlet around 1.9 ppm.

In contrast, 1-Acetylpiperazine displays a much simpler spectrum due to its higher symmetry and shorter acyl chain.[1] The acetyl group's methyl protons give a sharp singlet at 2.09 ppm. The piperazine ring protons, due to rapid chair-to-chair interconversion at room temperature, often appear as two triplets around 3.57 and 3.44 ppm. The NH proton signal is a broad singlet at 1.92 ppm.[1] The key difference lies in the signals corresponding to the acyl chain, which clearly distinguishes the butanoyl group from the acetyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a direct map of the carbon framework of a molecule. With proton decoupling, each unique carbon atom typically gives rise to a single sharp peak, making it an excellent tool for determining the number of distinct carbon environments.

Comparative ¹³C NMR Data
Carbon Assignment 1-(1,4-Diazepan-1-yl)butan-1-one (Predicted) 1-Acetylpiperazine (Experimental)
C=O (Amide) ~172 ppm~169 ppm
-CH₂- (adjacent to C=O) ~36 ppm-
-CH₂- (β to C=O) ~19 ppm-
-CH₃ (terminal) ~14 ppm~21 ppm
-N-CH₂- (diazepane/piperazine ring) ~45-50 ppm~42-46 ppm
-N-CH₂-CH₂-N- (diazepane ring) ~28 ppm-

Analysis and Interpretation:

The most downfield signal in both spectra corresponds to the carbonyl carbon of the amide group, typically appearing between 165-175 ppm. For 1-(1,4-Diazepan-1-yl)butan-1-one , the butanoyl chain carbons are predicted to appear at approximately 36 ppm, 19 ppm, and 14 ppm. The diazepane ring carbons are expected in the 45-50 ppm range for those adjacent to nitrogen, and around 28 ppm for the central carbon.

For 1-Acetylpiperazine , the acetyl methyl carbon appears around 21 ppm. The piperazine ring carbons are observed in the 42-46 ppm range. The absence of signals between 10-40 ppm, other than the acetyl methyl, clearly differentiates it from the target compound with its longer butanoyl chain.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a characteristic "fingerprint" of the functional groups present.

Methodology for IR Analysis

IR spectra can be obtained from neat liquids, solutions, or solid samples (as KBr pellets or using an ATR accessory). The spectrum is a plot of transmittance versus wavenumber (cm⁻¹).

Comparative IR Data
Vibrational Mode 1-(1,4-Diazepan-1-yl)butan-1-one (Predicted) 1-Acetylpiperazine (Experimental) [2][3]
N-H Stretch ~3300-3500 cm⁻¹ (broad)~3300 cm⁻¹ (broad)
C-H Stretch (aliphatic) ~2850-2960 cm⁻¹~2850-2950 cm⁻¹
C=O Stretch (Amide) ~1640 cm⁻¹ (strong)~1645 cm⁻¹ (strong)
N-H Bend ~1550 cm⁻¹~1560 cm⁻¹

Analysis and Interpretation:

The most prominent feature in the IR spectra of both compounds is the strong absorption band corresponding to the amide C=O stretch , which is expected around 1640-1650 cm⁻¹.[4] This is a highly characteristic absorption for tertiary amides. The presence of a broad absorption in the 3300-3500 cm⁻¹ region is indicative of the N-H stretching vibration of the secondary amine within the heterocyclic ring.[2][3] Aliphatic C-H stretching vibrations are observed as a series of sharp peaks in the 2850-2960 cm⁻¹ region. While the overall IR spectra of the two compounds are expected to be quite similar due to the presence of the same core functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) would arise from the different ring structures and the longer alkyl chain of the target molecule.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the structure through the analysis of fragmentation patterns.

Methodology for MS Analysis

In a typical electron ionization (EI) mass spectrometer, the sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their m/z ratio and detected.

Molecular Structures

G cluster_target 1-(1,4-Diazepan-1-yl)butan-1-one cluster_comparator 1-Acetylpiperazine mol1 mol2

Caption: Molecular structures of the target analyte and the comparator compound.

Comparative MS Fragmentation Data
Ion 1-(1,4-Diazepan-1-yl)butan-1-one (Predicted) 1-Acetylpiperazine (Experimental) [1]
Molecular Ion [M]⁺• m/z 170m/z 128
[M - C₃H₇]⁺ (α-cleavage) m/z 127-
[C₄H₇O]⁺ (acylium ion) m/z 71-
[C₂H₃O]⁺ (acylium ion) -m/z 43
[C₅H₁₁N₂]⁺ (diazepane ring fragment) m/z 99-
[C₄H₉N₂]⁺ (piperazine ring fragment) -m/z 85

Analysis and Interpretation:

The molecular ion peak ([M]⁺•) directly provides the molecular weight of the compound. For 1-(1,4-Diazepan-1-yl)butan-1-one , this is expected at m/z 170, while for 1-Acetylpiperazine , it is observed at m/z 128.[1]

The fragmentation patterns offer further structural confirmation. A key fragmentation pathway for N-acyl compounds is the cleavage of the C-C bond alpha to the carbonyl group. For the target compound, this would result in the loss of a propyl radical (•C₃H₇) to give a fragment at m/z 127, or the formation of a butanoyl cation ([C₄H₇O]⁺) at m/z 71.[5] For 1-acetylpiperazine, the analogous fragmentation leads to the formation of the acetyl cation ([C₂H₃O]⁺) at m/z 43.[6]

Cleavage of the heterocyclic ring will also produce characteristic fragments. For the diazepane derivative, a fragment corresponding to the protonated diazepane ring ([C₅H₁₁N₂]⁺) would be expected at m/z 99. For 1-acetylpiperazine, the corresponding piperazine fragment ([C₄H₉N₂]⁺) is observed at m/z 85. These distinct fragmentation patterns provide unambiguous differentiation between the two molecules.

Conclusion

This guide has provided a detailed comparative analysis of the spectroscopic characteristics of 1-(1,4-Diazepan-1-yl)butan-1-one and 1-acetylpiperazine. By examining the predicted and experimental data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, we have highlighted the key spectral features that enable the structural elucidation and differentiation of these N-acyl heterocyclic compounds. The principles and methodologies outlined herein serve as a valuable resource for researchers engaged in the synthesis and characterization of novel chemical entities.

References

  • Advanced Journal of Chemistry, Section A. Synthesis and Spectroscopic Characterization of Novel Amics and Cyclic Imides Derivatives of Bisphosphonic Acid. [Link]

  • PubChem. 1-Acetylpiperazine. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Semantic Scholar. Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. [Link]

  • MDPI. Spherical Amides with C 3 Symmetry: Improved Synthetic Approach and Structural/Optical Analysis. [Link]

  • Fritz Haber Institute. Amide-I and -II Vibrations of the Cyclic β-Sheet Model Peptide Gramicidin S in the Gas Phase. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. [Link]

  • Pharmaffiliates. 1-Acetylpiperazine. [Link]

  • PMC. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • PMC. Chirality Sensing of N-Heterocycles via 19F NMR. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. Experimental and theoretical investigation of spectroscopic properties of diazepam. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • CAS.org. 1-Acetylpiperazine - Common Chemistry. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Rsc.org. Diazepam Codeine. [Link]

  • Chemistry Stack Exchange. 13C NMR peak location in butanone. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

  • National Institute of Standards and Technology. Acetylpyrazine - the NIST WebBook. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • PubMed. Quality control Fourier transform infrared determination of diazepam in pharmaceuticals. [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) Guide: 1-(1,4-Diazepan-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" Behind the Protocol

In drug discovery, particularly in the synthesis of kinase inhibitors and GPCR ligands, 1-(1,4-Diazepan-1-yl)butan-1-one serves as a critical homopiperazine building block. While often treated with the casual familiarity of a standard intermediate, its structural moiety—a medium-ring diamine (diazepane) coupled with a butyryl chain—presents a specific hazard profile that standard "lab safety" often underestimates.

The Core Danger: This compound combines the basicity and tissue-permeability of a secondary amine with the lipophilicity of the butyl chain. This allows it to penetrate the stratum corneum rapidly, potentially delivering caustic burns to deep tissue before pain receptors trigger a withdrawal reflex.

This guide moves beyond generic advice to provide a Risk-Based PPE Strategy specifically for handling functionalized diazepanes.

Hazard Identification & Risk Assessment

Before selecting PPE, we must validate the hazard. As specific SDS data for this exact CAS is often limited, we apply Structure-Activity Relationship (SAR) logic based on the homopiperazine core.

Physicochemical Hazard Profile
PropertyHazard ClassMechanism of Injury
Basicity Corrosive (H314) High pKa of the secondary amine leads to saponification of skin lipids and protein denaturation.
Permeation Toxic Dermal (H311) The lipophilic butyryl tail facilitates rapid transdermal absorption.
Volatility Irritant (H335) Amine vapors can cause respiratory sensitization and corneal clouding ("blue haze").
Physical State Viscous Oil/Solid Likely a low-melting solid or viscous oil; adheres stubbornly to gloves and surfaces.

Critical Check: Always measure the pH of the crude material during workup. If pH > 10, treat as a high-grade corrosive.

PPE Selection Matrix

The following matrix is designed for Barrier Integrity . Standard latex gloves are insufficient due to rapid permeation by lipophilic amines.

Zone 1: Hand Protection (The Primary Interface)
ScenarioRecommended MaterialThicknessBreakthrough TimeRationale
Standard Handling (Weighing, Transfer)Double Nitrile Outer: 5 milInner: 4 mil> 15 minsNitrile provides good degradation resistance to amides, but the amine component can permeate. Double gloving creates a "sacrificial" outer layer.
Spill Cleanup / Bulk Transfer Laminate (Silver Shield) 2.7 mil> 240 minsMulti-layer laminates are the only material impervious to aggressive amine/solvent mixtures.
Do NOT Use Latex / Vinyl N/A< 1 minImmediate degradation and permeation.
Zone 2: Ocular & Face Protection[1][2][3][4]
  • Requirement: Chemical Splash Goggles (Indirect Vent) .

  • Why? Safety glasses with side shields are inadequate. Amine vapors can bypass side shields, reacting with the moisture in your eyes to form alkaline hydroxide solutions, leading to corneal ulceration.

  • Add-on: Use a Face Shield (8-inch) over goggles if pouring volumes > 100 mL or if the reaction is under pressure.

Zone 3: Respiratory & Body[4][5][6]
  • Engineering Control: All handling must occur in a certified chemical fume hood (Face velocity: 80–100 fpm).

  • Body: Chemical-resistant lab coat (poly-cotton blend is minimum; Nomex preferred if flammable solvents are involved).

  • Apron: Rubber or Neoprene apron required for scale-up (>10g) operations.

Operational Workflow: A Self-Validating System

This protocol integrates safety checks directly into the experimental workflow.

Step 1: Pre-Handling "Static" Check
  • Context: Diazepane derivatives often exist as sticky oils or static-prone solids.

  • Action: Use an antistatic gun or ionizer during weighing.

  • Validation: If powder "jumps" or oil "creeps" up the spatula, stop. Don fresh outer gloves immediately to prevent unseen contamination of the balance area.

Step 2: The "Double-Glove" Donning Method
  • Inspect inner glove (colored, e.g., blue) for tears.

  • Don outer glove (contrasting color, e.g., purple).

  • Visual Cue: If the inner glove color becomes visible through the outer glove (swelling/transparency) during handling, breakthrough has occurred . Change immediately.

Step 3: Quenching & Disposal
  • Never dispose of this compound in the general organic waste if that waste contains acid chlorides or strong oxidizers (risk of exotherm/reaction).

  • Protocol: Segregate into a dedicated "Basic/Amine Organic Waste" container.

Decision Logic Visualization

The following diagram illustrates the decision-making process for PPE selection based on the scale and state of the operation.

PPE_Decision_Tree Start START: Handling 1-(1,4-Diazepan-1-yl)butan-1-one Assessment Risk Assessment: Volume & State Start->Assessment SmallScale Small Scale (<10g) Standard Synthesis Assessment->SmallScale LargeScale Large Scale (>10g) or Spill Cleanup Assessment->LargeScale Engineering Engineering Control: Fume Hood Required SmallScale->Engineering LargeScale->Engineering PPE_Standard Standard PPE: - Double Nitrile Gloves - Splash Goggles - Lab Coat Engineering->PPE_Standard Routine PPE_HighRisk High-Risk PPE: - Silver Shield (Laminate) Gloves - Face Shield + Goggles - Chem-Resistant Apron Engineering->PPE_HighRisk High Hazard Action Execute Procedure PPE_Standard->Action PPE_HighRisk->Action Decon Decontamination: Wipe surfaces with mild acid (Citric) then water Action->Decon

Figure 1: Risk-Based PPE Selection & Workflow Logic. This decision tree mandates escalated protection for large-scale handling or spill scenarios.

Emergency Response

In the event of exposure, the lipophilic nature of the butyryl group requires immediate and prolonged intervention.

  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.[1][2][3][4]

    • Secondary: Use a PEG-400 (Polyethylene Glycol) wipe if available, as it solubilizes lipophilic amines better than water alone.

    • Medical: Seek evaluation for delayed chemical burns.

  • Eye Contact:

    • Flush for a minimum of 30 minutes . Amines penetrate the corneal stroma rapidly; standard 15-minute flushes may be insufficient.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Diazepane Derivatives. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. United States Department of Labor.[5] Available at: [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.